

3-Benzyloxypropionyl Chloride: Comprehensive Safety Data, Reactivity Profiling, and Synthetic Workflows

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Compound of Interest

Compound Name:	Propanoyl chloride, 3-(phenylmethoxy)-
CAS No.:	4244-66-0
Cat. No.:	B3266396

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Executive Summary

3-Benzyloxypropionyl chloride (CAS: 4244-66-0) is a highly reactive, bifunctional synthetic intermediate widely utilized in advanced organic synthesis and drug development. It serves as a premier reagent for introducing a benzyl-protected 3-hydroxypropionyl moiety into complex molecular architectures. This whitepaper provides a rigorous analysis of its physicochemical properties, toxicological profile (SDS), and field-proven handling protocols, bridging the gap between standard safety compliance and practical laboratory application.

Structural Rationale and Physicochemical Profiling

In complex syntheses, introducing a terminal hydroxyl group via acylation requires robust protection to prevent undesired side reactions such as self-condensation or β -lactone formation. The benzyl ether in 3-benzyloxypropionyl chloride provides exceptional stability against the harsh Lewis acidic conditions (e.g.,

or

) typically employed in downstream enolization and aldol additions[1]. Furthermore, the benzyl group can be orthogonally cleaved via palladium-catalyzed hydrogenolysis at late stages of synthesis without disturbing other functional groups.

Table 1: Physicochemical and Identification Data

Parameter	Specification / Value
Chemical Name	3-Benzyloxypropionyl chloride
IUPAC Name	3-(Phenylmethoxy)propanoyl chloride
CAS Registry Number	4244-66-0
Molecular Formula	
Molecular Weight	198.65 g/mol
Appearance	Colorless to pale yellow liquid
Functional Group	Acyl chloride, Benzyl ether
Solubility	Miscible with THF, DCM, Toluene; Reacts violently with

Hazard Identification & Toxicological Mechanisms (SDS Core)

As an acyl chloride, 3-benzyloxypropionyl chloride is a Class 8 Corrosive liquid. Its hazard profile is dominated by its extreme electrophilicity and moisture sensitivity.

Table 2: GHS Hazard Classification and Mitigation

Hazard Class	GHS Code	Hazard Statement	Mechanistic Rationale
Skin Corrosion	H314	Causes severe skin burns and eye damage	Hydrolysis on tissue moisture generates HCl, causing coagulative necrosis[2].
Reactivity	EUH014	Reacts violently with water	Rapid exothermic hydrolysis of the C-Cl bond[3].

Causality of Toxicity: The primary danger of 3-benzyloxypropionyl chloride does not stem from the organic backbone, but from the highly polarized acyl chloride group. Upon contact with mucosal membranes or skin, ambient water acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, generating equimolar amounts of hydrogen chloride (HCl) gas and 3-benzyloxypropionic acid[2][3]. The localized exothermic heat of this reaction, combined with the corrosive nature of HCl, rapidly destroys cellular proteins and lipid bilayers.

Handling, Storage, and Emergency Protocols

Standard SDS sheets often state "Do not use water" for fires or spills involving water-reactive chemicals[3]. However, as a chemical development professional, it is critical to distinguish between spill quenching and human decontamination.

- Human Exposure (Skin/Eyes): If 3-benzyloxypropionyl chloride contacts the skin, immediately flush with copious amounts of water in a safety shower. The Causality: The massive heat capacity and dilution effect of the continuous water flow outcompetes the localized exothermic hydrolysis, rapidly washing away the generated HCl before it can cause deep tissue necrosis.
- Spill Quenching Protocol: For a benchtop spill, do not apply water directly, as the localized exotherm can aerosolize the corrosive liquid.
 - Contain the spill using an inert absorbent (e.g., dry sand or vermiculite).

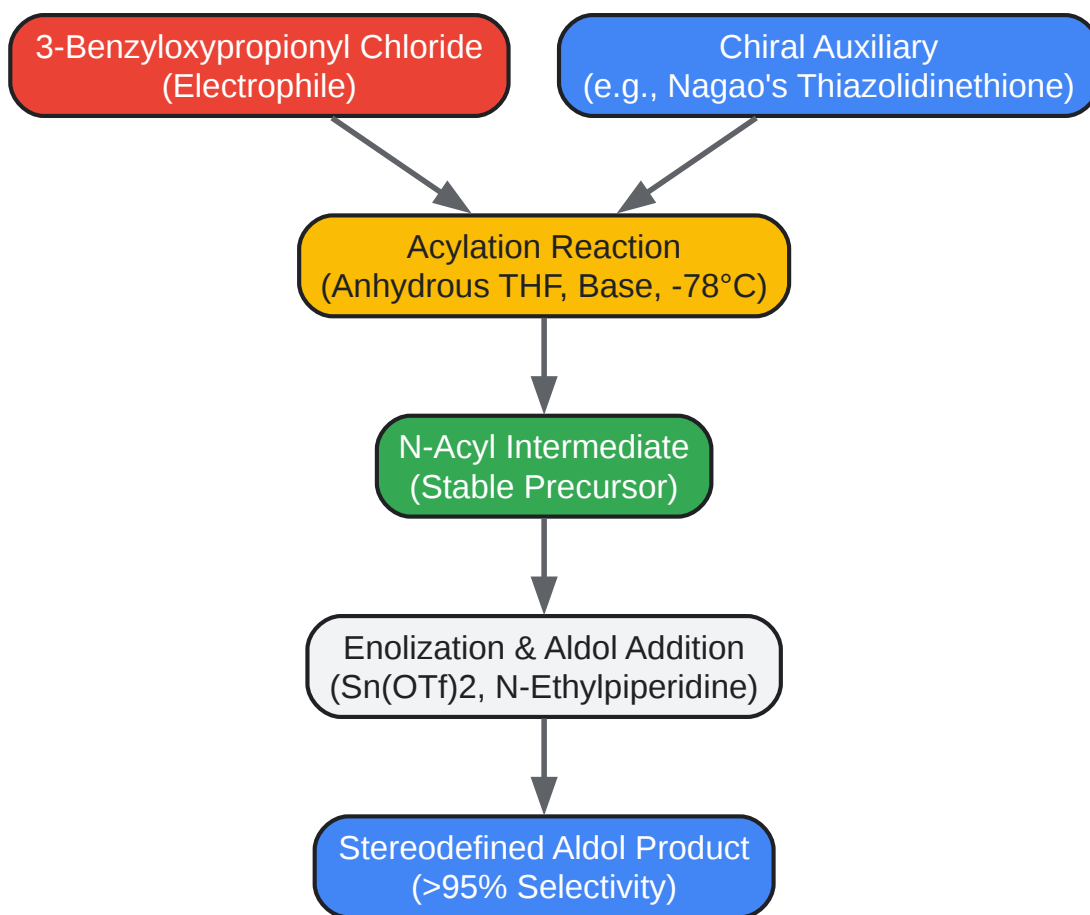
- Transfer the absorbed material into a dedicated, vented quenching flask in a fume hood.
- Slowly add a secondary alcohol (e.g., isopropanol) to convert the acyl chloride into a stable isopropyl ester. The Causality: Alcoholysis is significantly less exothermic than hydrolysis and yields a non-corrosive ester rather than a highly acidic byproduct.
- Neutralize the resulting solution with saturated aqueous

until effervescence ceases.
- Storage: Must be stored under an inert atmosphere (Argon or

) in a tightly sealed Schlenk tube or septum-capped bottle at 2-8 °C to prevent gradual degradation by atmospheric moisture.

Synthetic Utility & Experimental Workflows

3-Benzyloxypropionyl chloride is heavily utilized in the synthesis of polycyclic benzofused nitrogen heterocycles and natural products, such as the formal total synthesis of (+)-FR900482[1]. A critical application is the acylation of chiral auxiliaries to form stereodefined enolates. For instance, the acylation of Nagao's chiral auxiliary, (S)-4-isopropyl-1,3-thiazolidine-2-thione, with 3-benzyloxypropionyl chloride provides an N-acyl intermediate that can be subjected to highly stereoselective aldol reactions[4].



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Figure 1: Asymmetric aldol reaction workflow utilizing 3-benzyloxypropionyl chloride.

Self-Validating Protocol: Acylation of (S)-4-isopropyl-1,3-thiazolidine-2-thione

To ensure reproducibility and safety, the following protocol incorporates self-validating checkpoints:

- Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
 - Validation Checkpoint: The flask should be cool to the touch and maintain positive Argon pressure (bubbler observation), ensuring absolute exclusion of moisture.

- Deprotonation: Dissolve (S)-4-isopropyl-1,3-thiazolidine-2-thione (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.05 equiv).
 - Validation Checkpoint: A distinct color change (often deep yellow/orange) indicates successful quantitative formation of the lithium thiolate.
- Acylation: Add 3-benzyloxypropionyl chloride (1.1 equiv) dropwise over 10 minutes. Stir at -78 °C for 1 hour, then warm to 0 °C.
 - Validation Checkpoint: TLC analysis (Hexanes/EtOAc) should show complete consumption of the highly UV-active auxiliary and the appearance of a new, less polar N-acyl product spot.
- Quenching: Quench the reaction by adding saturated aqueous
at 0 °C. Extract with dichloromethane, wash with brine, dry over anhydrous
, and concentrate in vacuo.
- Downstream Application: The resulting N-acyl compound can be treated with freshly prepared tin(II) triflate and N-ethylpiperidine at -78 °C, followed by reaction with an aldehyde (e.g., acrolein) to afford the syn-aldol product with >95% selectivity^[4].

References

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